molecular formula C18H15BrN4O3S B279339 3-[(4-Bromophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(4-Bromophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B279339
M. Wt: 447.3 g/mol
InChI Key: CVGKOUNRBALKFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Bromophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole family and has shown promising results in the areas of medicinal chemistry, biochemistry, and material science.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but studies have suggested that it works by inhibiting certain enzymes and proteins that are involved in cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of certain kinases, such as JNK and ERK, which are involved in cell signaling pathways that regulate cell growth and survival. Additionally, this compound has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-Bromophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are still being studied, but preliminary data suggests that this compound has a range of effects on cells and tissues. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. Additionally, this compound has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(4-Bromophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as an anticancer and anti-inflammatory agent. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to using this compound in lab experiments. One of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, this compound may have off-target effects on other proteins and enzymes, which can complicate data interpretation.

Future Directions

There are several future directions for research on 3-[(4-Bromophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research is to further elucidate the compound's mechanism of action and identify its molecular targets. This can be done through a combination of biochemical and structural studies. Another area of research is to explore the potential of this compound as a therapeutic agent for various diseases, such as cancer and inflammation. This can be done through in vitro and in vivo studies to assess the compound's efficacy and safety. Finally, there is also potential for this compound to be used in material science applications, such as for the development of sensors or other electronic devices.

Synthesis Methods

The synthesis method for 3-[(4-Bromophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a multi-step process that involves the use of several reagents and solvents. The synthesis starts with the reaction of 4-bromophenol with formaldehyde to form 4-bromobenzyl alcohol. This intermediate is then reacted with thionyl chloride to form the corresponding chloride, which is then reacted with 3,4-dimethoxybenzylamine to form the desired intermediate. The final step involves the reaction of the intermediate with 1,2,4-triazole-3-thiol in the presence of a catalyst to form the target compound.

Scientific Research Applications

The potential applications of 3-[(4-Bromophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are vast. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has shown potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their growth. Additionally, this compound has also shown potential as an anti-inflammatory agent, with studies suggesting that it can inhibit the production of pro-inflammatory cytokines.

properties

Product Name

3-[(4-Bromophenoxy)methyl]-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C18H15BrN4O3S

Molecular Weight

447.3 g/mol

IUPAC Name

3-[(4-bromophenoxy)methyl]-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H15BrN4O3S/c1-24-14-8-3-11(9-15(14)25-2)17-22-23-16(20-21-18(23)27-17)10-26-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3

InChI Key

CVGKOUNRBALKFY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)Br)OC

Origin of Product

United States

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